

# Overcoming adaptive resistance to BBO-10203

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## Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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## Technical Support Center: BBO-10203

Welcome to the technical support center for **BBO-10203**, a first-in-class, orally bioavailable small molecule designed to selectively disrupt the interaction between RAS and phosphoinositide 3-kinase alpha (PI3K $\alpha$ ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during pre-clinical and clinical investigations, with a focus on overcoming adaptive resistance.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BBO-10203**?

A1: **BBO-10203** is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-Binding Domain (RBD) of the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ .<sup>[1][2]</sup> This binding physically obstructs the interaction between PI3K $\alpha$  and all RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting RAS-driven activation of the PI3K/AKT signaling pathway.<sup>[1][3][4]</sup> Unlike conventional PI3K $\alpha$  inhibitors that target the kinase active site, **BBO-10203** does not directly inhibit the catalytic activity of PI3K $\alpha$ .<sup>[5][6]</sup> This unique mechanism allows it to block tumor cell proliferation and survival driven by RAS-PI3K $\alpha$  signaling while sparing insulin-mediated glucose metabolism, thus avoiding the common side effect of hyperglycemia.<sup>[1][5][7]</sup>

Q2: In which cancer models has **BBO-10203** shown preclinical efficacy?

A2: **BBO-10203** has demonstrated significant anti-tumor activity as a monotherapy and in combination with other agents in a variety of preclinical cancer models.<sup>[4][8]</sup> These include

models of:

- HER2-positive (HER2+) breast cancer: In these models, **BBO-10203** has shown synergistic effects when combined with the anti-HER2 antibody, Trastuzumab.[\[1\]](#)[\[5\]](#)
- Hormone receptor-positive (HR+) breast cancer: Enhanced efficacy has been observed in combination with selective estrogen receptor degraders (SERDs) like Fulvestrant and CDK4/6 inhibitors such as Palbociclib.[\[1\]](#)[\[4\]](#)
- KRAS-mutant cancers: **BBO-10203** has shown promise in KRAS-mutant lung and colorectal cancer models, particularly when combined with KRAS inhibitors like BBO-8520 and BBO-11818.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- PIK3CA-mutant cancers: Cell lines with certain PIK3CA mutations, especially in the helical domain (e.g., E545K), have shown sensitivity to **BBO-10203**.[\[11\]](#)

Q3: How does **BBO-10203** help overcome resistance to other targeted therapies?

A3: Adaptive resistance to many targeted cancer therapies, including KRAS inhibitors, HER2 inhibitors, and endocrine therapies, often involves the reactivation of the PI3K/AKT signaling pathway.[\[5\]](#)[\[10\]](#) By specifically blocking this escape route, **BBO-10203** can restore or enhance sensitivity to these agents. Combination therapy with **BBO-10203** and other targeted drugs can lead to a more durable and profound anti-tumor response by simultaneously inhibiting multiple key signaling pathways.[\[1\]](#)[\[5\]](#)[\[12\]](#)

## Troubleshooting Guide: Overcoming Adaptive Resistance to BBO-10203

While **BBO-10203** is designed to overcome resistance mechanisms to other drugs, adaptive resistance to **BBO-10203** itself may emerge over time. Below are potential mechanisms of resistance and experimental strategies to investigate and overcome them.

Issue 1: Decreased sensitivity to **BBO-10203** in a previously responsive cell line or xenograft model.

This could be due to on-target modifications that prevent drug binding or bypass mechanisms that reactivate the PI3K/AKT pathway.

Potential Causes and Troubleshooting Steps:

Potential Cause	Suggested Experimental Protocol	Expected Outcome if Cause is Confirmed	Strategy to Overcome
Mutation in PIK3CA at Cys242	<p>1. Sanger Sequencing: Sequence the PIK3CA gene in resistant clones to identify mutations at or near the Cys242 residue. 2. Western Blot for Target Engagement: Use a competition assay with a biotinylated BBO-10203 probe to assess covalent binding to p110<math>\alpha</math> in parental versus resistant cells.</p>	<p>A C242S mutation would prevent covalent binding.<a href="#">[4]</a> Reduced or absent signal in the competition assay in resistant cells would indicate impaired drug binding.</p>	<p>Consider combination therapy with an allosteric PI3K<math>\alpha</math> inhibitor that does not depend on binding to the RBD.<a href="#">[5]</a></p>
Amplification of PIK3CA	<p>1. Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Analyze genomic DNA from parental and resistant cells to determine the copy number of the PIK3CA gene. 2. Western Blot: Compare the total p110<math>\alpha</math> protein levels in parental and resistant cells.</p>	<p>Increased PIK3CA copy number and higher p110<math>\alpha</math> protein expression in resistant cells.</p>	<p>Increase the dose of BBO-10203 if tolerated, or combine with a drug that induces p110<math>\alpha</math> degradation.</p>
Loss of PTEN function	<p>1. Western Blot: Assess PTEN protein</p>	<p>Absence or significant reduction of PTEN</p>	<p>BBO-10203 monotherapy is less</p>

	levels in parental and resistant cells. 2. Sequencing: Sequence the PTEN gene to identify loss-of-function mutations.	protein in resistant cells.[1]	likely to be effective. [11] Consider combination with a p110β-selective inhibitor or a dual p110α/β inhibitor.
Activation of bypass signaling pathways (e.g., other RTKs)	1. Phospho-RTK Array: Screen for increased phosphorylation of various receptor tyrosine kinases in resistant cells compared to parental cells. 2. Western Blot: Validate the findings from the array by probing for specific phosphorylated RTKs (e.g., p-EGFR, p-HER3, p-AXL) and downstream effectors.	Increased phosphorylation of specific RTKs and downstream signaling molecules in resistant cells.	Combine BBO-10203 with an inhibitor targeting the identified activated RTK (e.g., an EGFR inhibitor if p-EGFR is elevated).
Activating mutations in downstream effectors (e.g., AKT1)	1. Sequencing: Sequence key downstream signaling molecules like AKT1, PDK1, and mTOR in resistant clones.	Identification of known activating mutations (e.g., AKT1 E17K).[5]	Combine BBO-10203 with a direct inhibitor of the mutated downstream protein (e.g., an AKT inhibitor).

## Experimental Protocols

### Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition

- **Cell Culture and Treatment:** Plate cancer cells at a density of  $2 \times 10^5$  cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of **BBO-10203** (e.g., 0, 1, 10, 100 nM) for 24 hours.

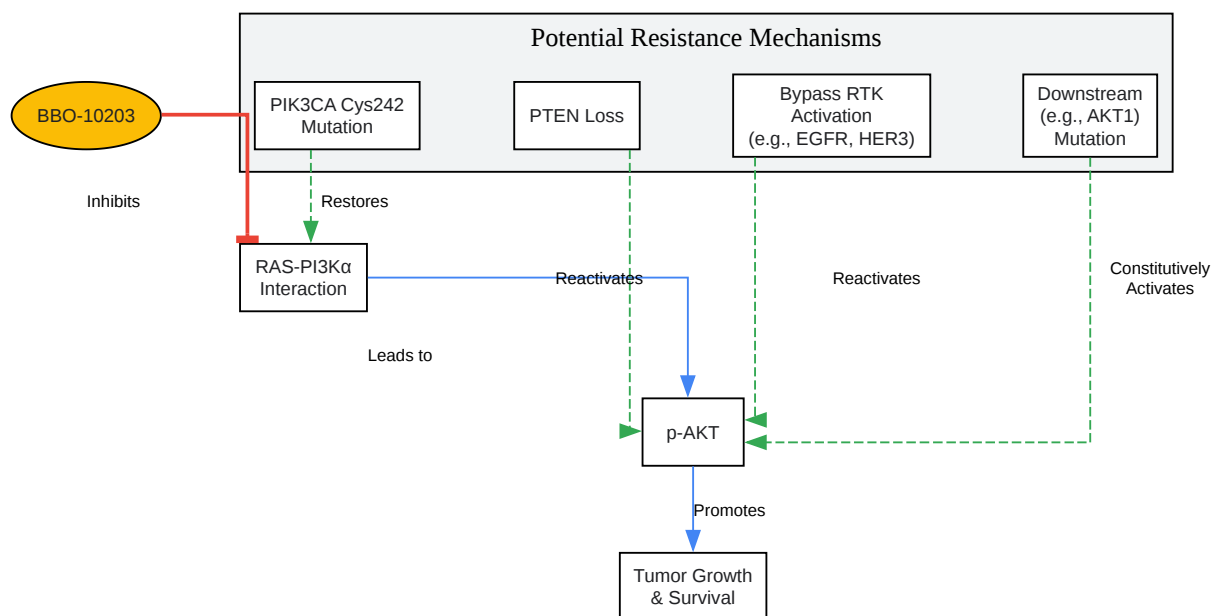
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

#### Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

- **Cell Plating:** Seed cells in a 96-well plate at a density of 5,000 cells/well.
- **Drug Treatment:** After 24 hours, treat cells with a serial dilution of **BBO-10203** alone or in combination with another therapeutic agent.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator.
- **Lysis and Luminescence Reading:** Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells, and measure luminescence using a plate reader.
- **Data Analysis:** Normalize the data to vehicle-treated controls and plot dose-response curves to determine IC50 values.

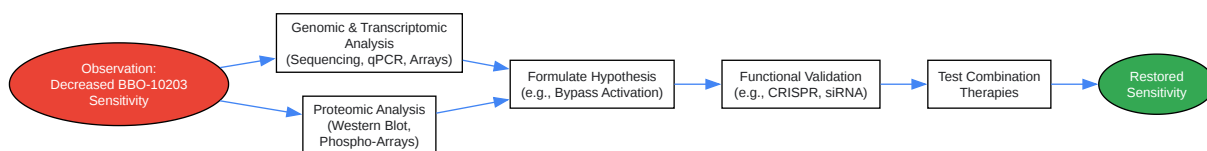
## Visualizations

Caption: Mechanism of action of **BBO-10203**.



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Caption: Potential adaptive resistance pathways to **BBO-10203**.



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Caption: Workflow for investigating **BBO-10203** resistance.

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